
N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide: is an organic compound that belongs to the sulfonamide family It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring and a dimethylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide typically begins with 3-chlorobenzenesulfonyl chloride and 2,2-dimethylpropanamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product, including analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonyl azides, or sulfonyl thiols are formed.
Oxidation Products: Sulfonic acids are the major products of oxidation reactions.
Reduction Products: Sulfinic acids are the major products of reduction reactions.
Hydrolysis Products: Carboxylic acids and amines are formed as a result of hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Labeling: It can be used to label proteins for biochemical studies, aiding in the understanding of protein function and interactions.
Medicine:
Drug Development: Due to its ability to interact with biological targets, the compound is explored as a potential lead compound for the development of new therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Polymer Production: The compound is used as a monomer or additive in the production of specialty polymers with unique properties.
Agrochemicals: It is used in the formulation of agrochemicals to enhance their efficacy and stability.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: The compound can interact with specific proteins, altering their function and activity, which can be exploited for therapeutic purposes.
Pathways Involved:
Signal Transduction: By inhibiting key enzymes, the compound can modulate signal transduction pathways, affecting cellular responses and functions.
Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting enzymes involved in the synthesis or degradation of biomolecules.
Comparación Con Compuestos Similares
N-(4-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide: Similar structure but with the chlorine atom at the para position.
N-(3-Bromobenzene-1-sulfonyl)-2,2-dimethylpropanamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-Methylbenzene-1-sulfonyl)-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in the meta position enhances the compound’s reactivity in nucleophilic substitution reactions compared to its para-substituted analog.
Biological Activity: The specific positioning of the chlorine atom can influence the compound’s ability to interact with biological targets, making it more or less effective as an enzyme inhibitor or protein label.
Propiedades
Número CAS |
189076-97-9 |
|---|---|
Fórmula molecular |
C11H14ClNO3S |
Peso molecular |
275.75 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)sulfonyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H14ClNO3S/c1-11(2,3)10(14)13-17(15,16)9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |
Clave InChI |
GNFSRHGZEXIIHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



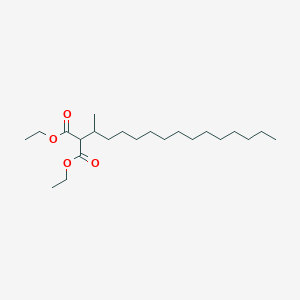
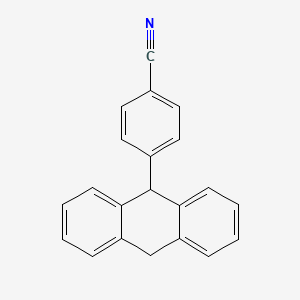
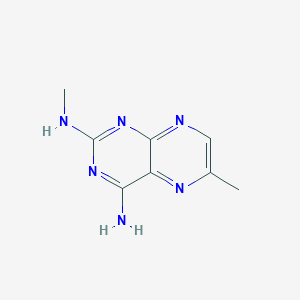
![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)

![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
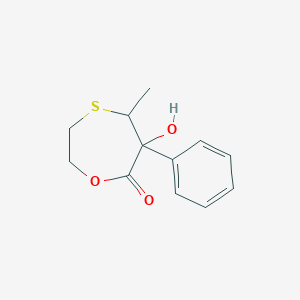
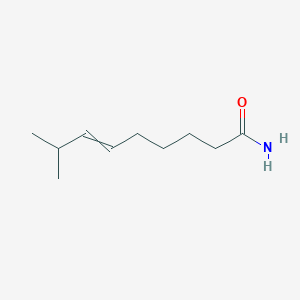
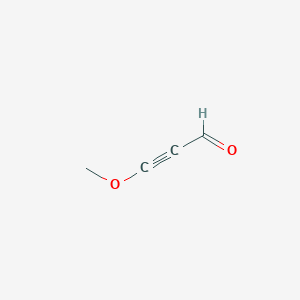
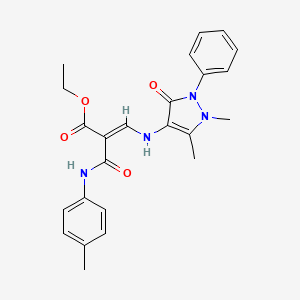
![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)
